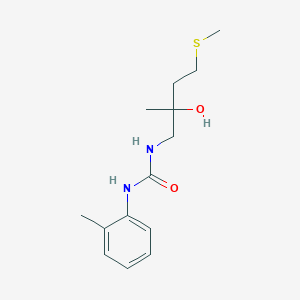
1-(2-Hydroxy-2-methyl-4-(methylthio)butyl)-3-(o-tolyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Hydroxy-2-methyl-4-(methylthio)butyl)-3-(o-tolyl)urea, commonly known as Metribuzin, is a widely used herbicide that belongs to the class of triazines. It is an important member of the agricultural industry, and its usage has increased significantly over the years. The herbicide is known for its selective action on broad-leaved weeds, which makes it a popular choice among farmers.
Mécanisme D'action
Metribuzin works by inhibiting the photosynthesis process in plants. It does this by blocking the electron transport chain in the chloroplasts, which results in the production of reactive oxygen species (ROS). The ROS then damage the chloroplasts, leading to the death of the plant. Metribuzin is selective in its action, as it only affects broad-leaved weeds and not grasses.
Biochemical and Physiological Effects:
Metribuzin has been found to have a number of biochemical and physiological effects on plants. It has been shown to inhibit the activity of the enzyme nitrate reductase, which is involved in nitrogen metabolism. The herbicide also affects the activity of other enzymes involved in the synthesis of amino acids and proteins. Additionally, Metribuzin has been found to cause changes in the lipid composition of plant membranes.
Avantages Et Limitations Des Expériences En Laboratoire
Metribuzin is a useful tool for researchers studying the effects of herbicides on plants. Its selective action on broad-leaved weeds makes it a valuable tool for studying the physiology and biochemistry of these plants. However, its toxicity to plants also makes it a potential hazard in the laboratory, and care must be taken when handling it.
Orientations Futures
There are several future directions for research on Metribuzin. One area of interest is its potential use in the treatment of cancer. Studies have shown that Metribuzin has anti-cancer properties, and further research is needed to explore its potential as a cancer treatment. Another area of interest is the development of new herbicides based on the structure of Metribuzin. Researchers are exploring the use of computer modeling to design new herbicides that are more effective and selective than current herbicides. Finally, there is a need for further research on the environmental impact of Metribuzin. Studies have shown that the herbicide can be persistent in the soil, and further research is needed to understand its long-term effects on the environment.
Méthodes De Synthèse
Metribuzin can be synthesized through a series of chemical reactions. The synthesis process involves the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with 2-methyl-4-(methylthio)-2-pentanone, followed by the reaction of the resulting product with o-tolylisocyanate. The final product is 1-(2-Hydroxy-2-methyl-4-(methylthio)butyl)-3-(o-tolyl)urea.
Applications De Recherche Scientifique
Metribuzin has been extensively studied for its weed control properties. It has been found to be effective against a wide range of broad-leaved weeds, including pigweed, lambsquarters, and velvetleaf. The herbicide is commonly used in agriculture to control weeds in crops such as soybeans, potatoes, and peas. Metribuzin has also been studied for its potential use in the treatment of certain diseases, such as cancer.
Propriétés
IUPAC Name |
1-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)-3-(2-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2S/c1-11-6-4-5-7-12(11)16-13(17)15-10-14(2,18)8-9-19-3/h4-7,18H,8-10H2,1-3H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSSHQNZFFAFGAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCC(C)(CCSC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Hydroxy-2-methyl-4-(methylthio)butyl)-3-(o-tolyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-(5-Chlorothiophen-2-yl)-6-oxo-1,4,5,6-tetrahydropyridazin-1-yl]benzoic acid](/img/structure/B2835315.png)

![1-methyl-2,4-dioxo-2,3,4,6,7,8-hexahydro-1H-cyclopenta[5,6]pyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B2835317.png)
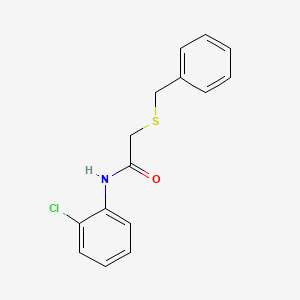
![(Z)-ethyl 3-allyl-2-((4-(methoxycarbonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2835325.png)

![N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2835327.png)
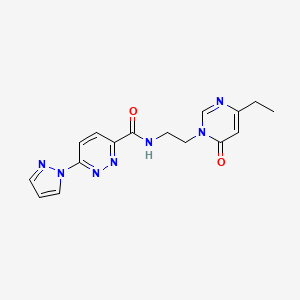
![1-{[3,5-dimethyl-1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine](/img/structure/B2835329.png)
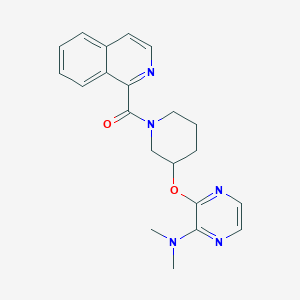
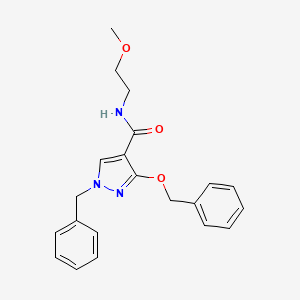
![2-Amino-4-(4-hydroxyphenyl)-6-(2-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2835336.png)
![1,7-dimethyl-9-(2-methylphenyl)-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2835337.png)
![Methyl 3-({[4-(3-chlorophenyl)piperazin-1-yl]carbonothioyl}amino)thiophene-2-carboxylate](/img/structure/B2835338.png)